cis-2-Ethynylcyclopentanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

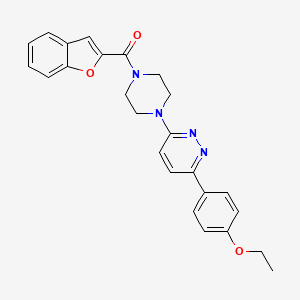

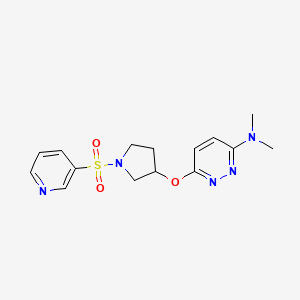

Cis-2-Ethynylcyclopentanol, also known as 2-ECP, is an organic compound with the chemical formula C7H10O. It has a molecular weight of 110.15 .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered cyclopentane ring with an ethynyl (C≡CH) group and a hydroxyl (OH) group attached to it . The cis configuration indicates that the ethynyl and hydroxyl groups are on the same side of the cyclopentane ring.Scientific Research Applications

1. Catalysis in Organic Synthesis

The compound cis-2-Ethynylcyclopentanol and its derivatives have been studied for their role in catalysis within organic synthesis. Feuerstein et al. (2001) explored the use of a palladium–tetraphosphine catalyst system, which includes structures similar to this compound, for the Suzuki cross-coupling of heteroaryl bromides with arylboronic acids. This system achieved high substrate/catalyst ratios in good yields, demonstrating its efficiency in catalyzing cross-coupling reactions (Feuerstein, Doucet, & Santelli, 2001).

2. Studies in Stereochemistry

Mitsui et al. (1966) conducted a study on the hydrogenation of 2-Cyclopentylidenecyclopentanol, a compound structurally related to this compound. This research provided insights into the stereochemistry of catalysts in hydrogenation, particularly the differences in product distribution when using different catalysts like Raney Ni, Pd, and PtO2 (Mitsui, Senda, & Saito, 1966).

3. Organosilicate Chemistry

Kinrade et al. (2004) investigated the structure of aqueous pentaoxo silicon complexes with cis-1,2-dihydroxycyclopentane and related cis-diols. Their research unveiled the formation of organosilicate species with cis-diols, offering a deeper understanding of silicon chemistry in biological and environmental systems (Kinrade, Balec, Schach, Wang, & Knight, 2004).

Future Directions

properties

IUPAC Name |

(1R,2R)-2-ethynylcyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h1,6-8H,3-5H2/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZIIUSKYKGRDH-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1CCC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid](/img/structure/B2821494.png)

![N-(2,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821499.png)

![(2E,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2821500.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-methoxyethanone](/img/structure/B2821502.png)

![N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2821503.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2821509.png)

![2-(3-methylpiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2821510.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide](/img/structure/B2821514.png)